4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the piperazine ring and the fluorophenyl group in its structure suggests potential pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-fluorophenylpiperazine can be synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.
Coupling Reactions: The final coupling of the piperazine derivative with the quinoline core is achieved through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of quinoline and piperazine are known for their therapeutic potential. This compound could be explored for its efficacy in treating diseases such as malaria, bacterial infections, and cancer.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the quinoline core may inhibit enzymes like DNA gyrase or topoisomerase, leading to antibacterial or anticancer effects. The fluorophenyl group enhances binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Chlorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride
- 4-[4-(4-Methylphenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride
Uniqueness
The presence of the fluorophenyl group in 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride distinguishes it from its analogs. Fluorine atoms can significantly alter the pharmacokinetic properties of a compound, such as its metabolic stability and membrane permeability, potentially enhancing its therapeutic efficacy.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN3O3.ClH/c1-19-4-6-20(7-5-19)29(34)24-18-31-25-17-27(36-3)26(35-2)16-23(25)28(24)33-14-12-32(13-15-33)22-10-8-21(30)9-11-22;/h4-11,16-18H,12-15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVCEQGOYOFBCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.